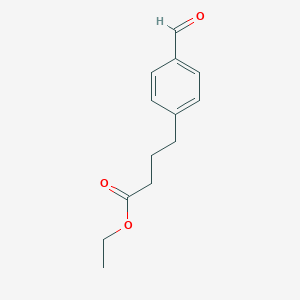

Ethyl 4-(4-formylphenyl)butanoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-(4-formylphenyl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-2-16-13(15)5-3-4-11-6-8-12(10-14)9-7-11/h6-10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMKFRKKGZICMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90631307 | |

| Record name | Ethyl 4-(4-formylphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177736-20-8 | |

| Record name | Ethyl 4-(4-formylphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Ethyl 4-(4-formylphenyl)butanoate

The following technical guide details the synthesis and characterization of Ethyl 4-(4-formylphenyl)butanoate (CAS 177736-20-8). This document is structured for researchers requiring high-purity intermediates for PROTAC linkers, HDAC inhibitors, or functionalized supramolecular scaffolds.

Executive Summary

This compound (

This guide presents two distinct synthetic pathways selected for their operational reliability and regiospecificity:

-

The Convergent Route (Recommended): A Heck coupling strategy utilizing acetal protection to ensure 100% para-regioselectivity and aldehyde preservation.

-

The Direct Functionalization Route: A Rieche formylation protocol suitable for scale-up, utilizing commercially available ethyl 4-phenylbutanoate.

Retrosynthetic Analysis

The structural dissection of the target molecule reveals two logical disconnections.

-

Disconnection A (C-C Bond Formation): Disconnecting the aryl ring from the alkyl chain suggests a transition metal-catalyzed coupling (Heck or Sonogashira) between a 4-halobenzaldehyde derivative and a butenoate fragment.

-

Disconnection B (Functional Group Interconversion): Disconnecting the formyl group leads to the precursor ethyl 4-phenylbutanoate, which can be formylated via electrophilic aromatic substitution (EAS).

Figure 1: Retrosynthetic logic flow comparing the Convergent (Heck) and Direct (Rieche) strategies.

Experimental Protocols

Method A: The Protected Heck Coupling (High Fidelity)

This route is preferred for drug discovery applications where isomeric purity is paramount. It avoids the formation of ortho-isomers common in direct electrophilic substitution.

Phase 1: Protection of 4-Bromobenzaldehyde

To prevent side reactions (aldol condensation or oxidation) during the Heck coupling, the aldehyde is first protected as a diethyl acetal.

-

Reagents: 4-Bromobenzaldehyde (1.0 eq), Triethyl orthoformate (1.2 eq), EtOH (solvent),

(cat). -

Procedure: Stir the mixture at reflux for 2 hours. Neutralize with dilute

, extract with hexane, and concentrate. -

Yield: >95% (Colorless oil).

Phase 2: Heck Coupling[1]

-

Reagents: 4-Bromobenzaldehyde diethyl acetal (1.0 eq), Ethyl 3-butenoate (1.5 eq),

(2 mol%), -

Solvent: DMF or Acetonitrile (anhydrous).

-

Conditions: Heat to 100°C under

atmosphere for 12 hours. -

Mechanism: The Pd(0) species inserts into the Ar-Br bond. Coordination of the olefin followed by migratory insertion and

-hydride elimination yields the styrenyl intermediate (Ethyl 4-(4-formylphenyl)but-3-enoate diethyl acetal ). Isomerization of the double bond into conjugation with the aromatic ring is thermodynamically favorable.

Phase 3: Hydrogenation & Deprotection

-

Step 3a (Hydrogenation): Dissolve the crude alkene in EtOH. Add 10% Pd/C (5 wt%). Stir under

balloon (1 atm) for 4 hours.-

Critical Control: Monitor reaction closely by TLC. Stop immediately upon disappearance of the alkene to prevent reduction of the aromatic ring or hydrogenolysis of the benzylic C-O bonds (though acetals are generally stable to hydrogenolysis under neutral conditions).

-

-

Step 3b (Deprotection): Filter off the catalyst. Add 1M HCl (aq) to the filtrate and stir for 1 hour at RT to hydrolyze the acetal back to the aldehyde.

-

Workup: Neutralize with

, extract with EtOAc, dry over -

Purification: Flash column chromatography (Hexane:EtOAc 9:1).

Method B: Rieche Formylation (Direct & Scalable)

This method utilizes Ethyl 4-phenylbutanoate (CAS 10031-93-3) as the starting material. The alkyl chain activates the para position, but careful temperature control is required to minimize ortho substitution.

Protocol

-

Setup: Flame-dry a 250 mL three-neck flask equipped with an addition funnel and

inlet. -

Solvation: Dissolve Ethyl 4-phenylbutanoate (10.0 mmol, 1.92 g) in anhydrous

(50 mL). Cool to 0°C. -

Lewis Acid Addition: Add

(22.0 mmol, 2.4 mL) dropwise over 15 minutes. The solution will turn yellow/orange. -

Formylation: Add Dichloromethyl methyl ether (12.0 mmol, 1.1 mL) dropwise.

-

Safety Note: Dichloromethyl methyl ether is a lachrymator and potential carcinogen. Handle in a fume hood.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT and stir for 2 hours.

-

Quench: Pour the mixture slowly onto crushed ice/water (100 mL). Extract with DCM (3 x 50 mL).

-

Purification: The crude product will contain ~85-90% para-isomer and ~10-15% ortho-isomer. Recrystallization from Hexane/EtOAc or careful chromatography is required to isolate the pure para product.

Characterization Data

The following data corresponds to the purified This compound .

| Technique | Parameter | Observed Signals / Value | Interpretation |

| Physical | Appearance | Colorless to pale yellow oil | High purity state |

| 1H NMR | Aldehyde (-CHO) | Characteristic aldehyde singlet | |

| Aromatic (Ar-H) | AA'BB' system indicating para-substitution | ||

| Ethyl Ester (-OCH2-) | Ester quartet | ||

| Benzylic (-CH2-) | Triplet adjacent to ring | ||

| Triplet adjacent to ester | |||

| Linker (-CH2-) | Central methylene of propyl chain | ||

| Ethyl Ester (-CH3) | Terminal methyl | ||

| 13C NMR | Carbonyls | 191.8 (CHO), 173.1 (COOEt) | Distinct C=O environments |

| Aromatic | 148.5, 134.8, 130.1, 129.2 | Quaternary and CH carbons | |

| MS (ESI) | m/z | 235.1 [M+H]+ | Molecular ion confirmation |

Critical Workflow Visualization

The following diagram illustrates the Method A (Heck) workflow, emphasizing the protection strategy to ensure chemoselectivity.

Figure 2: Stepwise workflow for the high-fidelity synthesis of the target linker.

Troubleshooting & Optimization (Expertise)

-

Issue: Over-reduction during Hydrogenation.

-

Cause: If the acetal deprotects in situ or if the catalyst is too active, the aldehyde (or acetal) can be reduced to the alcohol.

-

Solution: Use Pd/BaSO4 (Rosenmund catalyst) or poison the Pd/C with trace quinoline. Strictly monitor H2 uptake. Alternatively, perform the hydrogenation on the acetal intermediate in basic/neutral ethanol, where the acetal is perfectly stable.

-

-

Issue: Ortho-isomer contamination (Method B).

-

Cause: Inadequate temperature control during

addition. -

Solution: Maintain reaction temperature strictly at 0°C or -10°C. If separation is difficult, flash chromatography using Toluene/EtOAc systems often provides better separation than Hexane/EtOAc for aromatic isomers.

-

-

Storage: The product is an aldehyde and an ester. Store under Argon at -20°C to prevent oxidation to the carboxylic acid (

) or hydrolysis of the ester.

References

-

Heck Reaction Review: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

-

Rieche Formylation: Garcia, O., et al. (2003). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(27), 4961-4963. Link

-

Target Molecule Data: PubChem Compound Summary for CID 15517709, Ethyl 4-(4-formylphenoxy)butanoate (Structural Analog Reference). National Center for Biotechnology Information. Link

-

Negishi Reagent Preparation: Knochel, P., et al. (2011). Functionalized Organozinc Compounds. Organic Reactions.[1][2][3][4][5][6][7][8] (Reference for Zinc-ester reagents). Link

-

CAS Registry: CAS No. 177736-20-8 (this compound). ChemicalBook. Link

Sources

- 1. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Heck Reaction [organic-chemistry.org]

- 6. Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate - Enamine [enamine.net]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. researchgate.net [researchgate.net]

A Guide to the Predicted Spectroscopic Profile of Ethyl 4-(4-formylphenyl)butanoate

Abstract: This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data for Ethyl 4-(4-formylphenyl)butanoate (Molecular Formula: C₁₃H₁₆O₃, Molecular Weight: 220.26 g/mol ). In the absence of a consolidated, publicly available experimental dataset for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds. This guide is intended for researchers and scientists in synthetic chemistry and drug development, offering a robust, theory-grounded baseline for the identification and characterization of this compound.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic output. The structure of this compound contains an ethyl ester group, a butyl aliphatic chain, and a para-substituted benzaldehyde moiety. The electron-withdrawing nature of the formyl (aldehyde) and ester carbonyl groups, along with the aromatic ring, creates distinct electronic environments for each nucleus, which are key to predicting their spectroscopic behavior.

For clarity in the subsequent spectral assignments, the following systematic numbering scheme is used.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to be highly informative, with distinct signals for the ethyl group, the aliphatic linker, the aromatic protons, and the unique aldehydic proton. Predictions are based on analysis of similar structures, such as ethyl 4-phenylbutanoate and its derivatives[1]. The spectrum is expected to be recorded in a deuterated solvent like Chloroform-d (CDCl₃) at a standard frequency (e.g., 400 MHz).

Experimental Protocol (Standard)

-

Dissolve approximately 5-10 mg of the sample in ~0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer, typically accumulating 16-32 scans.

-

Process the data with standard Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Data

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H¹³ (Ester -CH₃ ) | ~1.25 | Triplet (t) | 3H | Aliphatic methyl group coupled to the two H¹² methylene protons. |

| H³ (Linker -CH₂ -) | ~1.95 - 2.05 | Multiplet (m) or Quintet (quint) | 2H | Methylene group coupled to adjacent H² and H⁴ protons. |

| H⁴ (Linker -CH₂ -C=O) | ~2.35 | Triplet (t) | 2H | Methylene group alpha to the ester carbonyl, deshielded and coupled to H³ protons. |

| H² (Linker Ar-CH₂ -) | ~2.70 | Triplet (t) | 2H | Benzylic methylene group, deshielded by the aromatic ring and coupled to H³ protons. |

| H¹² (Ester -OCH₂ -) | ~4.14 | Quartet (q) | 2H | Methylene group attached to the ester oxygen, deshielded and coupled to H¹³ methyl protons. |

| H⁶, H⁷ (Aromatic) | ~7.35 (d, J ≈ 8.2 Hz) | Doublet (d) | 2H | Protons on the aromatic ring ortho to the alkyl chain. |

| H⁵, H⁸ (Aromatic) | ~7.85 (d, J ≈ 8.2 Hz) | Doublet (d) | 2H | Protons on the aromatic ring ortho to the electron-withdrawing formyl group, significantly deshielded. |

| H¹⁰ (Aldehyde -CH O) | ~9.98 | Singlet (s) | 1H | Highly deshielded aldehydic proton due to the strong magnetic anisotropy of the C=O bond. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, 11 distinct signals are predicted (two pairs of aromatic carbons are equivalent due to symmetry). Predictions are based on established chemical shift correlations and data from analogous compounds[1][2].

Experimental Protocol (Standard)

-

Use the same sample prepared for ¹H NMR analysis.

-

Acquire a proton-decoupled ¹³C spectrum at a corresponding frequency (e.g., 100 MHz for a 400 MHz spectrometer).

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

Predicted ¹³C NMR Data

| Assigned Carbons | Predicted Chemical Shift (δ, ppm) | Rationale |

| C¹³ (Ester -C H₃) | ~14.3 | Standard aliphatic methyl carbon of an ethyl ester. |

| C³ (Linker -C H₂-) | ~26.5 | Aliphatic methylene carbon, beta to both the ring and the carbonyl. |

| C⁴ (Linker -C H₂-C=O) | ~33.5 | Aliphatic methylene, slightly deshielded by the adjacent ester carbonyl. |

| C² (Linker Ar-C H₂-) | ~35.0 | Benzylic carbon, deshielded by the aromatic ring. |

| C¹² (Ester -OC H₂-) | ~60.5 | Methylene carbon attached to the ester oxygen. |

| C⁶, C⁷ (Aromatic CH) | ~129.0 | Aromatic carbons ortho to the alkyl substituent. |

| C⁵, C⁸ (Aromatic CH) | ~130.0 | Aromatic carbons ortho to the formyl group, deshielded. |

| C⁹ (Aromatic C-CHO) | ~135.5 | Quaternary aromatic carbon attached to the formyl group. |

| C¹ (Aromatic C-Alkyl) | ~147.0 | Quaternary aromatic carbon attached to the alkyl chain, deshielded by para-formyl group. |

| C¹¹ (Ester C =O) | ~173.5 | Carbonyl carbon of the ethyl ester functional group[2]. |

| C¹⁰ (Aldehyde C HO) | ~192.0 | Aldehydic carbonyl carbon, characteristically found at very low field[2]. |

Predicted Infrared (IR) Spectrum

The IR spectrum is dominated by absorptions from the two carbonyl groups and the C-O bonds of the ester. The diagnostic value lies in clearly distinguishing the stretching frequencies of the aldehyde C=O and the ester C=O.

Experimental Protocol (Standard)

-

For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.

-

Alternatively, and more commonly, a spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.

-

Scan the mid-IR range, typically from 4000 to 400 cm⁻¹.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3050 | C-H Stretch | Aromatic C-H | Characteristic stretching for sp² C-H bonds. |

| ~2960-2850 | C-H Stretch | Aliphatic C-H | Asymmetric and symmetric stretching of methyl and methylene groups. |

| ~2820 & ~2720 | C-H Stretch | Aldehyde C-H (Fermi Doublet) | A highly characteristic pair of weak-to-medium bands for the aldehydic C-H bond. |

| ~1735 | C=O Stretch | Ester Carbonyl | Strong, sharp absorption typical for an aliphatic ester[3][4]. |

| ~1700 | C=O Stretch | Aldehyde Carbonyl | Strong, sharp absorption for an aromatic aldehyde. Conjugation with the ring lowers the frequency slightly compared to an aliphatic aldehyde. |

| ~1605, ~1580 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |

| ~1250-1230 | C-O Stretch | Ester (Acyl-Oxygen) | Strong absorption from the C(=O)-O bond stretch[3]. |

| ~1100 | C-O Stretch | Ester (Alkyl-Oxygen) | Absorption from the O-CH₂ bond stretch. |

| ~830 | C-H Bend | Aromatic (Out-of-Plane) | Strong bend characteristic of 1,4- (para) disubstitution. |

Predicted Mass Spectrum (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation analysis. Electron Ionization (EI) is assumed for this prediction.

Experimental Protocol (Standard)

-

Introduce a dilute solution of the compound into the mass spectrometer, often via a GC or direct infusion probe.

-

Ionize the sample using a standard electron energy of 70 eV.

-

Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

Predicted MS Fragmentation Data

| m/z Value | Proposed Fragment | Rationale |

| 220 | [M]⁺˙ | Molecular Ion Peak . Confirms the molecular weight of the compound. |

| 175 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical (•OEt) from the ester via alpha-cleavage. A very common fragmentation for ethyl esters. |

| 147 | [M - COOCH₂CH₃]⁺ | Loss of the entire carbethoxy group, leaving the C₁₀H₁₁⁺ benzylic-type cation. |

| 119 | [C₈H₇O]⁺ | Benzylic cleavage to form the formylbenzyl cation (tropylium ion rearrangement is likely). This is a very stable and expected fragment. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzylic cleavage with subsequent loss of CO. |

| 45 | [OCH₂CH₃]⁺ | Ethoxy cation fragment. |

Predicted Fragmentation Pathway: Formation of the m/z 119 Ion

A primary and highly probable fragmentation pathway involves benzylic cleavage, which is favorable due to the stability of the resulting cation.

Caption: Predicted benzylic cleavage of the molecular ion to form the stable m/z 119 fragment.

Conclusion

This guide outlines the predicted spectroscopic characteristics of this compound. The key identifying features are anticipated to be:

-

¹H NMR: A characteristic downfield singlet near 10 ppm for the aldehyde proton, coupled with two distinct doublets for the para-substituted aromatic ring and signals for the butanoate chain.

-

¹³C NMR: Two low-field signals for the ester (~173 ppm) and aldehyde (~192 ppm) carbonyls.

-

IR: Two strong and distinct C=O stretching bands around 1735 cm⁻¹ (ester) and 1700 cm⁻¹ (aldehyde).

-

MS: A molecular ion peak at m/z 220, with major fragments at m/z 175 (loss of ethoxy) and a base peak likely at m/z 119 (formylbenzyl cation).

These predicted data points form a robust analytical profile that can be used to confirm the identity and purity of this compound in a research or development setting.

References

-

PubChem. Ethyl 4-(4-formylphenoxy)butanoate. National Center for Biotechnology Information. Available at: [Link]

-

The Royal Society of Chemistry. New J. Chem Electronic Supplementary Information. Available at: [Link]

-

Filo. The mass spectrum of ethyl butanoate shows two characteristic peaks due t... Available at: [Link]

-

RSC Publishing. Physically Mixed Catalytic System of Amino and Sulfo-functional Porous Organic Polymers as Efficiently Synergistic Co-catalysts - Electronic Supplementary Information. Available at: [Link]

-

Doc Brown's Chemistry. Interpretation of the infrared spectrum of ethyl ethanoate. Available at: [Link]

-

University of Calgary. Ch13 - Sample IR spectra. Available at: [Link]

-

ResearchGate. IR spectrum of ethyl butyrate obtained by immobilized lipase onto modified Eupergit ® C. Available at: [Link]

-

MDPI. Ethyl 4-Ene-4-ferrocenyl-5,5-bis-(4-hydroxyphenyl)-pentanoate. Available at: [Link]

-

Yeast Metabolome Database. Ethyl butanoate (YMDB01385). Available at: [Link]

-

Bartleby. Ethyl butyrate 'H NMR IUPAC Name: Ethyl butanoate. Available at: [Link]

-

US EPA. Butanoic acid, 4-formylphenyl ester - Substance Details. Available at: [Link]

-

U.S. Geological Survey. USGS Spectral Library Version 7 Data. Available at: [Link]

-

Chemsrc. ethyl butanoate | CAS#:105-54-4. Available at: [Link]

-

NIST. Butanoic acid, 4-chloro-4-oxo-, ethyl ester. National Institute of Standards and Technology. Available at: [Link]

-

Filo. The IR spectra of butyric acid and ethyl butyrate show sharp strong singl... Available at: [Link]

-

RSC Publishing. Gold-Catalyzed 1,2-Iminonitronations of Electron-deficient Alkynes with Nitrosoarenes to Afford α-Imidoyl Nitrones - Supporting Information. Available at: [Link]

-

ScienceDirect. Assessment of spectral, polarimetric, temporal, and spatial dimensions for urban and peri-urban land cover classification using. Available at: [Link]

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

-

Pearson. The given spectrum shows the estimated 13C NMR peaks of phenyl bu.... Available at: [Link]

-

USRA Houston. SPECTRAL UNMIXING FOR THE IDENTIFICATION OF UNUSUAL MINOR AND TRACE ELEMENT CONTENT IN CHEMCAM LIBS DATA. Available at: [Link]

-

MDPI. The Potential of Spectral Measurements for Identifying Glyphosate Application to Agricultural Fields. Available at: [Link]

-

ResearchGate. Hyperspectral vs. Multispectral data: Comparison of the spectral differentiation capabilities of Natura 2000 non-forest habitats. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. The IR spectra of butyric acid and ethyl butyrate show sharp strong singl.. [askfilo.com]

An In-depth Technical Guide to the Physicochemical Properties and Solubility of Aromatic Butanoates for Drug Development

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Physicochemical Properties in Drug Discovery

In the realm of drug development, a thorough understanding of a molecule's physical and chemical properties is paramount. These characteristics, often the first to be determined, govern a compound's behavior from initial synthesis and purification to its formulation and ultimately its pharmacokinetic and pharmacodynamic profile in vivo. Properties such as solubility, lipophilicity, and melting point are critical determinants of a drug candidate's success.[1] This guide provides an in-depth analysis of the physicochemical properties and solubility of Ethyl 4-(4-formylphenyl)butanoate, a compound of interest in medicinal chemistry due to its structural motifs that are common in various pharmacologically active agents. While specific experimental data for this exact molecule is not extensively available in public literature, this guide will leverage data from the closely related parent compound, Ethyl 4-phenylbutanoate, to provide a comprehensive and predictive analysis. We will explore the influence of the para-formyl group on the overall properties and outline robust experimental protocols for their determination.

Core Compound Analysis: this compound

The target of this guide is this compound. Its structure consists of a central benzene ring substituted with a butanoate ethyl ester chain and a formyl (aldehyde) group at the para position. This combination of an aromatic ring, an ester, and an aldehyde functional group suggests a molecule with moderate polarity and potential for various intermolecular interactions.

While specific data for this compound is sparse, we can infer its properties from the well-characterized Ethyl 4-phenylbutanoate (CAS: 10031-93-3).[2] By understanding the properties of this parent compound, we can predict the impact of the additional formyl group.

| Property | Ethyl 4-phenylbutanoate (Experimental/Predicted) | This compound (Predicted) | Rationale for Prediction |

| Molecular Formula | C12H16O2 | C13H16O3 | Addition of a formyl group (CHO) |

| Molecular Weight | 192.25 g/mol | 220.26 g/mol | Addition of a formyl group (CHO) |

| Boiling Point | ~100 °C at 1 mmHg[2] | Higher than Ethyl 4-phenylbutanoate | The polar formyl group will increase intermolecular dipole-dipole interactions, requiring more energy to reach the boiling point. |

| Melting Point | Not available | Likely a solid at room temperature with a higher melting point than Ethyl 4-phenylbutanoate | The increased polarity and potential for more ordered crystal packing due to the formyl group would lead to a higher melting point. |

| LogP (Octanol/Water Partition Coefficient) | Predicted to be around 3.0-3.5 | Predicted to be lower (more hydrophilic) than Ethyl 4-phenylbutanoate | The polar aldehyde group will increase the compound's affinity for the aqueous phase, thus lowering the LogP value. |

| Water Solubility | Very low | Slightly higher than Ethyl 4-phenylbutanoate, but still poorly soluble | The formyl group can act as a hydrogen bond acceptor, which can slightly improve solubility in water. However, the overall nonpolar character of the molecule will keep it largely insoluble. |

Understanding and Predicting Solubility: A Cornerstone of Drug Development

Solubility is a critical physical property that significantly influences a drug's absorption and bioavailability.[1] A compound must have sufficient aqueous solubility to dissolve in the gastrointestinal tract and systemic circulation, yet also possess adequate lipid solubility to permeate biological membranes.

The general principle of "like dissolves like" is a useful starting point for predicting solubility.[3] Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[3] this compound has both nonpolar (the phenyl ring and the ethyl chain) and polar (the ester and the formyl group) regions, giving it a mixed character.

Factors Influencing the Solubility of this compound:

-

Solvent Polarity: The compound is expected to have low solubility in water due to its significant nonpolar surface area.[4][5] It is predicted to be more soluble in organic solvents of intermediate polarity such as ethanol, methanol, and acetone, and highly soluble in nonpolar solvents like diethyl ether and dichloromethane.

-

pH: The solubility of ionizable compounds can be significantly altered by pH.[1] However, this compound is a neutral compound and is not expected to have a pH-dependent solubility profile.

-

Temperature: For most solid organic compounds, solubility increases with temperature as the dissolution process is often endothermic.[1]

Experimental Determination of Solubility

Accurate, experimentally determined solubility data is essential for drug development. Several methods can be employed, each with its own advantages and limitations.

Thermodynamic Solubility Determination: The Shake-Flask Method

The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[1] This method measures the concentration of a saturated solution of the compound in a specific solvent at equilibrium.

Protocol for Shake-Flask Solubility Determination:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Agitate the vials at a constant temperature for a prolonged period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration may need to be determined empirically.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to remove any suspended particles. A syringe filter with a low-binding membrane (e.g., PVDF) is recommended.

-

Quantification: Accurately dilute an aliquot of the clear, saturated supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is then calculated from the measured concentration and the dilution factor.

Visualizing the Workflow

Sources

A Technical Guide to the Reactivity of the Aldehyde Group in Ethyl 4-(4-formylphenyl)butanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(4-formylphenyl)butanoate is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a reactive aldehyde group attached to a phenyl ring and an ethyl ester moiety at the terminus of a butyl chain. This unique arrangement allows for a wide array of chemical transformations, making it a versatile building block for the synthesis of complex molecular architectures. The aldehyde group, in particular, serves as a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of the reactivity of the formyl group in this compound, offering both mechanistic insights and practical experimental protocols for its derivatization.

Core Reactivity of the Aromatic Aldehyde

The aldehyde functional group in this compound is characterized by an electrophilic carbonyl carbon, susceptible to attack by a wide range of nucleophiles. Its reactivity is influenced by the electronic properties of the phenyl ring to which it is attached. The benzene ring, while providing steric bulk, can also modulate the electrophilicity of the carbonyl carbon through resonance and inductive effects. Generally, aromatic aldehydes are slightly less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring.[1][2] Nevertheless, the formyl group readily participates in a variety of synthetically useful transformations.

This guide will focus on several key classes of reactions that highlight the versatility of the aldehyde group in this molecule:

-

Oxidation: Conversion to a carboxylic acid.

-

Reduction: Formation of a primary alcohol.

-

Reductive Amination: Synthesis of secondary and tertiary amines.

-

Wittig Reaction: Olefination to produce alkenes.

-

Knoevenagel Condensation: Carbon-carbon bond formation with active methylene compounds.

-

Henry Reaction (Nitroaldol Reaction): Addition of nitroalkanes to form β-nitro alcohols.

Oxidation of the Aldehyde Group

The oxidation of the aldehyde in this compound to the corresponding carboxylic acid, 4-(4-carboxyphenyl)butanoic acid ethyl ester, is a fundamental transformation. This conversion is valuable for introducing a carboxylic acid moiety, which can then be used for amide bond formation or other derivatizations.

Mechanistic Considerations

Several reagents can effectively oxidize aromatic aldehydes. A common and mild oxidant is sodium chlorite (NaClO2), which operates under slightly acidic conditions. The reaction is believed to proceed through the formation of chlorous acid (HClO2), which is the active oxidizing species.[3] Hydrogen peroxide in the presence of a catalyst or in acidic media like formic acid is another effective and environmentally benign option.[4][5][6] More recently, methods using potassium tert-butoxide as an oxygen source have been developed for the chemoselective oxidation of aromatic aldehydes.[7]

Experimental Protocol: Oxidation with Sodium Chlorite

This protocol describes a general procedure for the oxidation of an aromatic aldehyde to a carboxylic acid using sodium chlorite.

Materials:

-

This compound

-

tert-Butanol

-

2-Methyl-2-butene

-

Sodium chlorite (NaClO2)

-

Sodium dihydrogen phosphate (NaH2PO4)

-

Deionized water

-

Diethyl ether

-

Saturated sodium sulfite (Na2SO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and 2-methyl-2-butene.

-

In a separate flask, prepare an aqueous solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq).

-

Add the aqueous solution to the solution of the aldehyde dropwise at room temperature with vigorous stirring.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

| Reagent | Molar Equiv. | Purpose |

| This compound | 1.0 | Starting material |

| Sodium chlorite | 1.5 | Oxidizing agent |

| Sodium dihydrogen phosphate | 1.5 | Buffer |

| 2-Methyl-2-butene | - | Chlorine scavenger |

| tert-Butanol/Water | - | Solvent system |

Reduction of the Aldehyde Group

The reduction of the formyl group to a primary alcohol, yielding Ethyl 4-(4-(hydroxymethyl)phenyl)butanoate, is a common and straightforward transformation. This product can serve as a precursor for ethers, esters, or halides.

Mechanistic Considerations

A variety of reducing agents can achieve this transformation. Sodium borohydride (NaBH4) is a mild and selective reagent that readily reduces aldehydes in the presence of esters.[8] Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent and would also reduce the ester functionality if not used under carefully controlled conditions.[8] Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is another effective method.[9]

Experimental Protocol: Reduction with Sodium Borohydride

This protocol provides a general method for the selective reduction of the aldehyde using sodium borohydride.

Materials:

-

This compound

-

Methanol

-

Sodium borohydride (NaBH4)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve this compound (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C and monitor by TLC.

-

Once the reaction is complete, quench by the slow addition of deionized water.

-

Acidify the mixture to pH ~6 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to afford the alcohol.

| Reagent | Molar Equiv. | Purpose |

| This compound | 1.0 | Starting material |

| Sodium borohydride | 1.1 | Reducing agent |

| Methanol | - | Solvent |

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from aldehydes. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.[10] This allows for the introduction of a wide variety of primary and secondary amines to form secondary and tertiary amines, respectively.

Mechanistic Considerations

The reaction proceeds in two main steps: the formation of a hemiaminal followed by dehydration to an imine (or iminium ion), and the subsequent reduction of the C=N double bond.[11] The choice of reducing agent is crucial to avoid the reduction of the starting aldehyde. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH3CN) are commonly used as they are less reactive towards aldehydes and ketones but readily reduce the iminium ion intermediate.[12][13]

Experimental Protocol: Reductive Amination with a Primary Amine

This protocol outlines a general procedure for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Dichloromethane (DCM)

-

Sodium triacetoxyborohydride (STAB)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of this compound (1.0 eq) in dichloromethane, add the primary amine (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure. Purify the crude product by column chromatography.

| Reagent | Molar Equiv. | Purpose |

| This compound | 1.0 | Starting material |

| Primary amine | 1.1 | Nucleophile |

| Sodium triacetoxyborohydride | 1.5 | Reducing agent |

| Dichloromethane | - | Solvent |

Wittig Reaction

The Wittig reaction is a highly versatile and widely used method for the synthesis of alkenes from aldehydes or ketones.[14] It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent) to form an alkene and triphenylphosphine oxide.

Mechanistic Considerations

The reaction proceeds via a [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate. This intermediate then collapses to form the alkene and triphenylphosphine oxide.[15] The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally lead to (E)-alkenes, while non-stabilized ylides (containing alkyl or aryl groups) typically yield (Z)-alkenes.[16]

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

This protocol provides a general method for the synthesis of an (E)-alkene from this compound using a stabilized Wittig reagent.

Materials:

-

This compound

-

Stabilized Wittig reagent (e.g., (Carbethoxymethylene)triphenylphosphorane)

-

Toluene

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve this compound (1.0 eq) and the stabilized Wittig reagent (1.1 eq) in toluene.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the precipitated triphenylphosphine oxide.

-

Wash the solid with a small amount of cold toluene.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the alkene.

| Reagent | Molar Equiv. | Purpose |

| This compound | 1.0 | Starting material |

| Stabilized Wittig reagent | 1.1 | Ylide for olefination |

| Toluene | - | Solvent |

Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound in the presence of a basic catalyst.[17] This reaction is widely used for the synthesis of α,β-unsaturated compounds.

Mechanistic Considerations

The reaction is typically catalyzed by a weak base, such as an amine or its salt, which deprotonates the active methylene compound to form a carbanion.[18] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct undergoes dehydration to yield the final α,β-unsaturated product.[19]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol describes the Knoevenagel condensation of this compound with malononitrile.

Materials:

-

This compound

-

Malononitrile

-

Piperidine

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 eq).

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, a precipitate may form. If so, cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol and then water.

-

If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.

| Reagent | Molar Equiv. | Purpose |

| This compound | 1.0 | Starting material |

| Malononitrile | 1.1 | Active methylene compound |

| Piperidine | 0.1 | Basic catalyst |

| Ethanol | - | Solvent |

Henry Reaction (Nitroaldol Reaction)

The Henry reaction, or nitroaldol reaction, is the base-catalyzed C-C bond formation between a nitroalkane and an aldehyde or ketone. The product is a β-nitro alcohol, which is a valuable synthetic intermediate that can be further transformed into other functional groups.[20]

Mechanistic Considerations

The reaction begins with the deprotonation of the α-carbon of the nitroalkane by a base to form a nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of the aldehyde.[21] The resulting alkoxide is then protonated to give the β-nitro alcohol. The reaction is reversible.

Experimental Protocol: Henry Reaction with Nitromethane

This protocol outlines a general procedure for the Henry reaction of this compound with nitromethane.

Materials:

-

This compound

-

Nitromethane

-

Potassium carbonate (K2CO3)

-

Methanol

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve this compound (1.0 eq) and nitromethane (2.0 eq) in methanol.

-

Add potassium carbonate (0.5 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, add deionized water and extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield the β-nitro alcohol.

| Reagent | Molar Equiv. | Purpose |

| This compound | 1.0 | Starting material |

| Nitromethane | 2.0 | Nucleophile |

| Potassium carbonate | 0.5 | Basic catalyst |

| Methanol | - | Solvent |

Visualizing Reaction Pathways

The following diagrams illustrate the general workflows for the key reactions discussed.

Caption: Workflow for the oxidation of this compound.

Caption: Workflow for the reduction of this compound.

Caption: Workflow for the reductive amination of this compound.

Caption: Workflow for the Wittig reaction of this compound.

Conclusion

The aldehyde group of this compound is a versatile functional handle that can be readily transformed into a variety of other functionalities. This guide has detailed the mechanistic basis and provided practical experimental protocols for several key reactions, including oxidation, reduction, reductive amination, the Wittig reaction, Knoevenagel condensation, and the Henry reaction. By leveraging the reactivity of this aldehyde, researchers can access a diverse range of molecular structures for applications in drug discovery, materials science, and beyond. The provided protocols serve as a starting point for the development of more complex synthetic routes, and the choice of reaction conditions and reagents can be tailored to achieve specific synthetic goals.

References

-

Wikipedia. Wittig reaction. [Link]

-

Boyoğlu, G., Karabina, A. B., Bellikan, E., & Yıldız, S. Z. (2022). Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2. Dergipark. [Link]

-

Wang, G., et al. (2007). Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Taylor & Francis Online. [Link]

-

SciSpace. (2020). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. [Link]

-

PubChem. Ethyl 4-(4-formylphenoxy)butanoate. [Link]

-

Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

-

Royal Society of Chemistry. (2024). Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen. Chemical Communications. [Link]

-

Britannica. Aldehyde - Oxidation, Reduction, Reactions. [Link]

-

Perni, R. H., et al. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. PMC. [Link]

-

ResearchGate. (2020). Reductive amination between a variety of substituted aromatic aldehydes... [Link]

-

Chemistry LibreTexts. (2020). Wittig reaction. [Link]

-

Banaras Hindu University. (2018). Novel Methods of Knoevenagel Condensation. [Link]

-

Scribd. Henry Reaction | PDF | Chemical Reactions | Catalysis. [Link]

-

Wikipedia. Henry reaction. [Link]

-

Thieme E-Books & E-Journals. (2005). The Oxidation of Aromatic Aldehydes to Carboxylic Acids Using Hydrogen Peroxide in Formic Acid. [Link]

-

ResearchGate. (2012). Oxidation of aromatic aldehydes to their carboxylic acid a. [Link]

-

Royal Society of Chemistry. (2014). Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. (2006). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. [Link]

-

MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

-

Wikipedia. Reductive amination. [Link]

-

Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

-

Wikipedia. Carbonyl reduction. [Link]

-

JoVE. (2025). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. [Link]

-

MDPI. (2025). Defining Aldol Chemoselectivity in the Presence of Henry Nucleophiles (Nitroalkanes). [Link]

-

ACS Publications. (2015). Catalytic Asymmetric Henry Reaction of Nitroalkanes and Aldehydes Catalyzed by a Chiral N,N′-Dioxide/Cu(I) Complex. The Journal of Organic Chemistry. [Link]

-

PrepChem.com. Synthesis of Ethyl 4-(4-formyl phenoxy)-butanoate. [Link]

-

Taylor & Francis Online. (2006). Aqueous Wittig Reactions of Aldehydes with In Situ Formed Semistabilized Phosphorus Ylides. [Link]

-

ResearchGate. (2001). Reduction of aromatic ketones to alcohols with aluminium-KOH. [Link]

-

ResearchGate. (2018). Wittig reaction of various aromatic aldehydes with halides and triphenylphosphine under solvent-free microwave heating conditions a. [Link]

-

ACS Publications. (1973). Reduction of aldehydes and ketones to alcohols and hydrocarbons through use of the organosilane-boron trifluoride system. The Journal of Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link]

-

Cheméo. Chemical Properties of Ethyl 4-oxo-4-(4-phenylphenyl)butanoate (CAS 1230-54-2). [Link]

-

KPU Pressbooks. 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]

- 9. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites | MDPI [mdpi.com]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. Wittig reaction - Wikipedia [en.wikipedia.org]

- 15. lscollege.ac.in [lscollege.ac.in]

- 16. jove.com [jove.com]

- 17. bhu.ac.in [bhu.ac.in]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. tandfonline.com [tandfonline.com]

- 20. scribd.com [scribd.com]

- 21. alfa-chemistry.com [alfa-chemistry.com]

Potential applications of Ethyl 4-(4-formylphenyl)butanoate in medicinal chemistry

An In-Depth Technical Guide to the Medicinal Chemistry Applications of Ethyl 4-(4-formylphenyl)butanoate and its Analogues

Introduction

In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. This compound, a bifunctional aromatic compound, represents a significant, albeit underexplored, building block for medicinal chemists. Its structure, featuring a reactive aldehyde and a modifiable ester group, offers a canvas for a multitude of chemical transformations, enabling the synthesis of diverse and complex molecular architectures.

This technical guide serves as a comprehensive exploration of the potential applications of this compound in medicinal chemistry. While direct literature on this specific molecule is emerging, a wealth of information exists for its close structural analogues. By examining the established biological activities and synthetic pathways of these related compounds, we can extrapolate and project the promising future of this compound as a key intermediate in the development of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals, providing both a high-level strategic overview and detailed, practical methodologies.

Core Chemical Properties and Synthesis

This compound is characterized by a phenyl ring substituted with a formyl group and a butanoate ester chain. The aldehyde offers a reactive handle for nucleophilic additions and reductive aminations, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

A general synthetic approach to a close analogue, Ethyl 4-(4-formylphenoxy)butanoate, involves the Williamson ether synthesis, which can be adapted for the synthesis of the target molecule.

Table 1: Physicochemical Properties of Ethyl 4-(4-formylphenoxy)butanoate (Analogue)

| Property | Value | Source |

| Molecular Formula | C13H16O4 | |

| Molecular Weight | 236.26 g/mol | |

| IUPAC Name | ethyl 4-(4-formylphenoxy)butanoate | |

| CAS Number | 92991-64-5 |

Potential Therapeutic Applications: A Forward-Looking Analysis

The true potential of this compound lies in its utility as a versatile starting material for the synthesis of a wide array of biologically active molecules. Below, we explore its prospective applications in several key therapeutic areas, drawing insights from the established medicinal chemistry of its structural cousins.

Cardiovascular Agents: Crafting Novel Angiotensin-Converting Enzyme (ACE) Inhibitors

The phenylbutanoate scaffold is a known component in the synthesis of certain cardiovascular drugs. For instance, derivatives of ethyl 4-phenyl-4-oxobutanoate are key intermediates in the synthesis of 'pril' drugs, which are widely used to treat hypertension.[1] The formyl group on our target molecule provides a convenient entry point for building the characteristic amino acid side chain of many ACE inhibitors.

Proposed Synthetic Pathway to an ACE Inhibitor Analogue:

Caption: Proposed synthesis of an ACE inhibitor analogue.

Experimental Protocol: Reductive Amination

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.1 M) is added L-Alanine ethyl ester hydrochloride (1.1 eq) and triethylamine (1.2 eq).

-

The mixture is stirred at room temperature for 1 hour.

-

Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.

-

The reaction is stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with dichloromethane (3x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Anti-inflammatory Agents: A Gateway to Leukotriene Receptor Antagonists and Beyond

Chronic inflammation underlies a multitude of diseases. A recent study highlighted the anti-inflammatory potential of an ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy) butanoate derivative, which was shown to act via activation of the α7 nicotinic acetylcholine receptor (α7nAchR).[2][3] This suggests that the phenylbutanoate core can serve as a scaffold for novel anti-inflammatory agents.

Furthermore, the formylphenyl moiety is a key structural element in some leukotriene receptor antagonists, which are used in the treatment of asthma and allergic rhinitis.[4] The aldehyde functionality of this compound is ideal for elaboration into the complex side chains characteristic of these drugs.

Signaling Pathway: Leukotriene D4 Receptor Antagonism

Caption: Mechanism of action of LTD4 receptor antagonists.

Experimental Protocol: Wittig Olefination

-

To a suspension of (3-(methoxycarbonyl)propyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF (0.2 M) at 0 °C is added n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise.

-

The resulting orange-red solution is stirred at 0 °C for 30 minutes.

-

A solution of this compound (1.0 eq) in anhydrous THF (0.5 M) is added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The mixture is extracted with ethyl acetate (3x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography.

Oncology: A Scaffold for Kinase Inhibitors

The development of kinase inhibitors is a cornerstone of modern cancer therapy. Structurally related ethyl 2,4-dioxo-4-arylbutanoate derivatives have been synthesized and evaluated for their inhibitory activity against Src kinase, a non-receptor tyrosine kinase implicated in tumor growth and metastasis.[5] This demonstrates the potential of the phenylbutanoate core to be adapted for the design of novel kinase inhibitors.

Simplified Signaling Pathway: Tyrosine Kinase Inhibition

Caption: General mechanism of tyrosine kinase inhibition.

Experimental Protocol: Aldol Condensation

-

To a solution of freshly prepared sodium ethoxide (1.1 eq) in anhydrous ethanol (0.5 M) is added a mixture of this compound (1.0 eq) and diethyl oxalate (1.2 eq) dropwise at room temperature.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The mixture is then acidified to pH 2 with dilute sulfuric acid.

-

The product is extracted with dichloromethane (3x).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization from ethanol.

Summary of Biological Activities of Analogue Compounds

Table 2: Biological Activities of Structurally Related Phenylbutanoate Derivatives

| Compound Class | Target | Biological Activity | Reference |

| Ethyl 2,4-dioxo-4-arylbutanoates | Src Kinase | Moderate inhibitory activity | [5] |

| Ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy) butanoate | α7nAChR | Anti-inflammatory effects | [2][3] |

| Ethyl 4-phenyl-4-oxobutanoate derivatives | ACE | Key intermediates for ACE inhibitors | [1] |

Conclusion

This compound stands as a promising and versatile building block in the arsenal of medicinal chemists. Its bifunctional nature allows for the facile introduction of diverse chemical functionalities, paving the way for the synthesis of novel compounds with potential therapeutic applications across a spectrum of diseases. While direct evidence of its use in drug development is still emerging, the well-established utility of its structural analogues in the synthesis of cardiovascular, anti-inflammatory, and anticancer agents provides a strong rationale for its further investigation. The synthetic protocols and strategic insights provided in this guide are intended to catalyze further research and unlock the full potential of this valuable chemical entity. Future work should focus on the synthesis and biological evaluation of compound libraries derived from this compound to fully delineate its scope in medicinal chemistry.

References

-

PubChem. Ethyl 4-(4-formylphenoxy)butanoate. National Center for Biotechnology Information. [Link]

-

PubMed. Ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy) butanoate exerts anti-inflammatory effects on RAW 264.7 cells and zebrafish through the activation of ɑ7nAchR. [Link]

-

European Journal of Pharmacology. Ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy) butanoate exerts anti-inflammatory effects on RAW 264.7 cells and zebrafish through the activation of ɑ7nAchR. [Link]

-

ResearchGate. Synthesis and novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. [Link]

-

Semantic Scholar. Discovery and Synthesis of a Potent, Selective and Orally Bioavailable EP4 Receptor Agonist. [Link]

-

PubMed. Leukotriene receptor antagonists. 4. Synthesis and leukotriene D4/E4 receptor antagonist activity of 4-(alkyl)acetophenone derivatives. [Link]

-

OAText. Compounds targeting multiple prostanoid receptors. [Link]

-

Cherry. Synthesis and novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. [Link]

-

PubMed. Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione. [Link]

- Google Patents. CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)

-

Journal of Sciences, Islamic Republic of Iran. Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. [Link]

-

MDPI. Traditional Therapeutics and Potential Epidrugs for CVD: Why Not Both? [Link]

- Google Patents. WO2008035086A2 - Synthesis of leukotriene compounds.

-

Psychopharmacology Institute. 5-HT1A Receptors in Psychopharmacology. [Link]

-

PMC. Prostanoid receptor antagonists: development strategies and therapeutic applications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. Ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy) butanoate exerts anti-inflammatory effects on RAW 264.7 cells and zebrafish through the activation of ɑ7nAchR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leukotriene receptor antagonists. 4. Synthesis and leukotriene D4/E4 receptor antagonist activity of 4-(alkyl)acetophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and in vivo evaluation of a novel 5-HT1A receptor agonist radioligand [O-methyl- 11C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 4-(4-formylphenyl)butanoate: A Technical Guide to a Versatile Bifunctional Molecule in Organic Synthesis

Abstract: This technical guide provides an in-depth exploration of Ethyl 4-(4-formylphenyl)butanoate, a molecule of significant interest in modern organic synthesis. Its value lies in its bifunctional nature, possessing both an aldehyde and an ester functional group. These groups offer orthogonal reactivity, allowing for sequential and selective chemical transformations. This guide details the molecule's physicochemical properties, outlines a robust synthetic protocol, and thoroughly examines the distinct reactivity of each functional moiety. Furthermore, we explore its application as a heterobifunctional linker, a critical component in the fields of medicinal chemistry and materials science, particularly in the construction of complex molecular architectures like antibody-drug conjugates (ADCs) and PROTACs. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this versatile building block.

Introduction and Molecular Overview

This compound is an aromatic compound characterized by a central benzene ring substituted with two key functional groups: a formyl group (an aldehyde) and an ethyl butanoate group (an ester). The strategic separation of these groups by the rigid phenyl ring and the flexible butanoate chain makes them chemically distinct, allowing one group to be reacted with high selectivity while the other remains intact. This "orthogonal reactivity" is the cornerstone of its utility, enabling the stepwise construction of complex molecules.

The aldehyde provides a reactive site for nucleophilic additions, reductive aminations, and olefination reactions, while the ester is susceptible to hydrolysis, amidation, and reduction. This dual reactivity makes this compound an ideal heterobifunctional linker, capable of covalently connecting two different molecular entities.

Caption: Structure of this compound highlighting its key functional groups.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties is essential for experimental planning, including solvent selection, reaction monitoring, and purification.

| Property | Value |

| Molecular Formula | C₁₃H₁₆O₃ |

| Molecular Weight | 220.26 g/mol |

| Appearance | Colorless to pale yellow oil/solid |

| IUPAC Name | This compound |

| CAS Number | 106350-51-6 |

| Boiling Point | ~350-370 °C (Predicted) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.98 (s, 1H, -CHO), 7.82 (d, J=8.0 Hz, 2H, Ar-H), 7.40 (d, J=8.0 Hz, 2H, Ar-H), 4.12 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 2.75 (t, J=7.5 Hz, 2H, Ar-CH₂-), 2.35 (t, J=7.4 Hz, 2H, -CH₂CO-), 2.00 (p, J=7.5 Hz, 2H, -CH₂CH₂CH₂-), 1.23 (t, J=7.1 Hz, 3H, -OCH₂CH₃). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 191.9, 173.1, 148.5, 135.2, 130.1, 129.5, 60.5, 35.0, 33.5, 26.0, 14.3. |

| IR (Film, cm⁻¹) | ~2980, 2870 (C-H), 1730 (C=O, ester), 1690 (C=O, aldehyde), 1605 (C=C, aromatic). |

Synthesis of this compound

The synthesis of this molecule can be achieved through various established organic chemistry transformations. A common and reliable method is the Suzuki cross-coupling reaction, which allows for the precise formation of the carbon-carbon bond between the phenyl ring and the butanoate side chain.

The causality for choosing this pathway rests on its high functional group tolerance. The palladium catalyst and reaction conditions are mild enough to not interfere with either the aldehyde or the ester, ensuring a clean conversion and high yield of the desired product.

Caption: Suzuki cross-coupling reaction scheme for the synthesis of the title compound.

Experimental Protocol: Suzuki Coupling Synthesis

This protocol outlines a self-validating system, including in-process checks and a complete purification sequence to ensure high purity of the final product.

-

Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromobenzaldehyde (10.0 g, 54.0 mmol), ethyl 4-(dihydroxyboryl)butanoate (or its pinacol ester equivalent, 1.1 eq, 59.4 mmol), and potassium carbonate (22.4 g, 162 mmol, 3.0 eq).

-

Solvent Addition: Add a 2:1 mixture of toluene and water (100 mL). Degas the mixture by bubbling nitrogen through it for 20 minutes to remove dissolved oxygen, which can poison the palladium catalyst.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1.25 g, 1.1 mmol, 2 mol%). The choice of this catalyst is due to its efficacy in coupling aryl halides with alkylboronic esters.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

-

Workup: After the reaction is complete (disappearance of the starting 4-bromobenzaldehyde spot on TLC), cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction: Dilute with 100 mL of ethyl acetate. Wash the organic layer sequentially with 100 mL of water and 100 mL of brine. The brine wash removes residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexane. This step is critical to remove catalyst residues and any byproducts.

-

Final Product: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a clear to pale yellow oil. Confirm identity and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy.

The Principle of Bifunctionality: Orthogonal Reactivity

The core value of this compound lies in the differential reactivity of its two functional groups. This allows for a modular approach to synthesis, where each end of the molecule can be addressed independently.

Reactivity of the Aldehyde Moiety

The aldehyde is an electrophilic center, primed for reactions with nucleophiles. Its transformations are central to its use in bioconjugation and building complex scaffolds.

-

Reductive Amination: This is one of the most powerful reactions for this moiety. The aldehyde reacts with a primary or secondary amine to form a Schiff base (imine), which is then reduced in situ with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) to form a stable secondary or tertiary amine linkage. This is a cornerstone of bioconjugation for attaching molecules to proteins.

-

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) converts the aldehyde into an alkene. This allows for the extension of the carbon skeleton and the introduction of a double bond.

-

Oxidation: The aldehyde can be easily oxidized to a carboxylic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This transforms the molecule into a dicarboxylic acid derivative.

-

Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved with mild hydride reagents like sodium borohydride (NaBH₄) at low temperatures. The ester group is significantly less reactive and remains unaffected under these conditions.

Reactivity of the Ester Moiety

The ester group provides a second handle for modification, typically after the desired transformation has been performed on the aldehyde.

-

Saponification (Hydrolysis): The most common reaction is hydrolysis under basic conditions (e.g., using NaOH or KOH) to yield the corresponding carboxylate salt, which upon acidic workup gives the free carboxylic acid.[1] This unmasks a new functional group for further coupling reactions (e.g., amide bond formation). The aldehyde group is generally stable to these conditions, though careful control is needed to prevent side reactions like Cannizzaro disproportionation under very strong base.

-

Amidation: The ester can react directly with amines at elevated temperatures to form amides, though the reaction is often slow. More commonly, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce the ester to a primary alcohol. It is important to note that LiAlH₄ will also reduce the aldehyde. Therefore, if only the ester is to be reduced, the aldehyde must first be protected (e.g., as an acetal).

Application as a Heterobifunctional Linker

The true synthetic power of this compound is realized when it is used as a linker to connect two different molecules (Molecule A and Molecule B). The process is sequential, leveraging the orthogonal reactivity.

Caption: Workflow illustrating the use of the molecule as a heterobifunctional linker.

This sequential strategy is fundamental in the design of complex therapeutic agents. For instance, 'Molecule A' could be an antibody that targets a specific cancer cell, and 'Molecule B' could be a potent cytotoxic drug. By using this compound as the linker, the drug is tethered to the antibody, ensuring its targeted delivery to the tumor site while minimizing systemic toxicity.

Conclusion and Future Outlook

This compound is more than just a simple organic compound; it is a sophisticated synthetic tool. Its value is derived from the predictable and differential reactivity of its aldehyde and ester functionalities. This guide has provided the foundational knowledge for its synthesis and strategic application. As the demand for precisely engineered molecules in medicine and materials science continues to grow, the utility of well-designed bifunctional linkers like this compound will undoubtedly expand. Future research may focus on developing chiral versions of this linker to introduce stereochemical control in complex syntheses or incorporating it into novel polymeric materials to tune their physical properties.

References

-

PrepChem. (n.d.). Synthesis of Ethyl 4-(4-formyl phenoxy)-butanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-(4-formylphenoxy)butanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-(4-phenylphenyl)butanoic acid. Retrieved from [Link]

Sources

Technischer Leitfaden zur Derivatisierung der Ester-Funktionsgruppe in Ethyl-4-(4-formylphenyl)butanoat

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen detaillierten technischen Überblick über die strategischen Ansätze zur chemischen Modifikation der Esterfunktionalität von Ethyl-4-(4-formylphenyl)butanoat. Als Senior Application Scientist verbinde ich hierbei theoretische Grundlagen mit praxisbewährten Protokollen, um Ihnen eine fundierte Ressource für Ihre synthetischen Herausforderungen zu bieten.

Einleitung: Das Molekül und seine Reaktivität

Ethyl-4-(4-formylphenyl)butanoat ist ein bifunktionelles Molekül, das sowohl eine Ester- als auch eine Aldehydgruppe enthält. Diese duale Reaktivität eröffnet vielfältige Möglichkeiten für die Synthese komplexer Moleküle, stellt aber auch eine Herausforderung in Bezug auf die Chemoselektivität dar. Die Estergruppe (-COOEt) ist ein Derivat einer Carbonsäure und kann durch nukleophile Acylsubstitution modifiziert werden.[1][2] Der Phenylring mit der Formylgruppe (-CHO) in para-Position beeinflusst die elektronischen Eigenschaften des Esters und muss bei der Planung von Synthesen berücksichtigt werden.

Die zentrale Herausforderung bei der Derivatisierung dieses Moleküls liegt in der unterschiedlichen Reaktivität der beiden funktionellen Gruppen. Aldehyde sind im Allgemeinen reaktiver gegenüber Nukleophilen als Ester.[3] Daher erfordern Reaktionen, die selektiv an der Estergruppe stattfinden sollen, sorgfältig gewählte Reaktionsbedingungen oder den Einsatz von Schutzgruppen für die Aldehydfunktion.[4][5]

Strategien zur Derivatisierung der Estergruppe

Die Derivatisierung der Estergruppe in Ethyl-4-(4-formylphenyl)butanoat kann über mehrere klassische organische Reaktionen erfolgen. Die Wahl der Methode hängt vom gewünschten Endprodukt ab.

Die Hydrolyse, also die Spaltung des Esters zu der entsprechenden Carbonsäure und Ethanol, ist eine der fundamentalsten Umwandlungen.[6] Sie kann sowohl unter sauren als auch unter basischen Bedingungen durchgeführt werden.

-

Saure Hydrolyse: Diese Reaktion ist ein Gleichgewichtsprozess, der durch einen Überschuss an Wasser und die kontinuierliche Entfernung des entstehenden Ethanols in Richtung der Produkte verschoben werden kann.[7][8] Starke Säuren wie Schwefelsäure oder Salzsäure dienen als Katalysatoren.[9]

-

Basische Hydrolyse (Verseifung): Die Umsetzung mit einer starken Base wie Natrium- oder Kaliumhydroxid führt zur irreversiblen Bildung des Carboxylatsalzes.[10] Dies ist oft die Methode der Wahl für eine vollständige und saubere Umsetzung.

Experimentelles Protokoll: Basische Hydrolyse von Ethyl-4-(4-formylphenyl)butanoat

-

Ansatz: Lösen Sie Ethyl-4-(4-formylphenyl)butanoat (1 Äquiv.) in einem geeigneten Lösungsmittel wie Tetrahydrofuran (THF) oder Ethanol.

-

Reagenz Zugabe: Fügen Sie eine wässrige Lösung von Natriumhydroxid (1.1 Äquiv.) hinzu.

-

Reaktionsführung: Rühren Sie die Mischung bei Raumtemperatur oder leicht erhöhter Temperatur (z.B. 50 °C) und verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

-

Aufarbeitung: Nach vollständigem Umsatz neutralisieren Sie die Reaktionsmischung mit einer wässrigen Säure (z.B. 1 M HCl), um die freie Carbonsäure zu erhalten.

-

Extraktion & Reinigung: Extrahieren Sie das Produkt mit einem organischen Lösungsmittel (z.B. Ethylacetat), waschen Sie die organische Phase mit Wasser und Sole, trocknen Sie sie über Natriumsulfat und entfernen Sie das Lösungsmittel im Vakuum.

Bei der Transesterifizierung wird die Ethylgruppe des Esters durch einen anderen Alkoholrest ersetzt.[11] Diese Reaktion wird typischerweise durch Säuren oder Basen katalysiert. Auch der Einsatz von metallorganischen Katalysatoren ist möglich.